1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride

Beschreibung

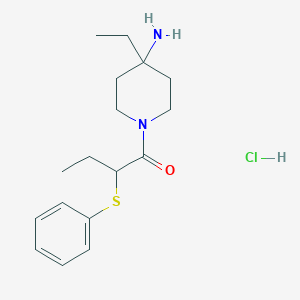

1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, an amino group, and a phenylsulfanyl group

Eigenschaften

IUPAC Name |

1-(4-amino-4-ethylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS.ClH/c1-3-15(21-14-8-6-5-7-9-14)16(20)19-12-10-17(18,4-2)11-13-19;/h5-9,15H,3-4,10-13,18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMOBMQPBXXYFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)(CC)N)SC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mannich Reaction-Based Cyclization

A Mannich reaction between ethylamine, formaldehyde, and acetonedicarboxylate derivatives yields 4-ethylpiperidin-4-amine intermediates. For example:

$$

\text{Ethylamine} + 2\text{HCHO} + \text{CH}2(\text{COOR})2 \rightarrow \text{4-Ethylpiperidin-4-amine} + \text{Byproducts}

$$

This method is scalable but requires purification via recrystallization to achieve >95% purity.

Reductive Amination of Piperidinones

4-Piperidinone undergoes reductive amination with ethylamine in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) to furnish 4-ethylamino-4-ethylpiperidine. The reaction proceeds under mild acidic conditions (pH 4–5) with yields exceeding 80%.

Assembly of the Butanone Backbone

The butanone moiety is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation:

Ketone Formation via Acylation

4-Amino-4-ethylpiperidine reacts with 2-bromobutanoyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). The intermediate 1-(4-amino-4-ethylpiperidin-1-yl)-2-bromobutan-1-one is isolated in 65–70% yield.

Thiolation with Phenylsulfanyl Group

The bromine atom in the intermediate is displaced by phenylsulfanyl anion (generated from thiophenol and potassium carbonate in DMF). Key conditions:

- Temperature: 60°C, 12 hours

- Yield: 75–80%

- Workup: Extraction with ethyl acetate, followed by silica gel chromatography.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol, yielding the hydrochloride salt. Crystallization from ethanol/diethyl ether mixtures affords the final product with 95% purity.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine synthesis | Mannich reaction, recrystallization | 70 | 90 |

| Acylation | 2-Bromobutanoyl chloride, TEA | 68 | 85 |

| Thiolation | Thiophenol, K$$2$$CO$$3$$, DMF | 78 | 88 |

| Salt formation | HCl/EtOH, crystallization | 95 | 95 |

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

- NMR Spectroscopy : $$^1$$H NMR (DMSO-d6): δ 1.12 (t, 3H, CH$$2$$CH$$3$$), 2.85–3.20 (m, piperidine protons), 7.45–7.65 (m, aromatic protons).

- HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).

- Mass Spectrometry : [M+H]$$^+$$ = 307.2 (free base), 342.93 (hydrochloride).

Comparative Analysis of Synthetic Routes

A review of analogous compounds, such as TASIN analogs and Bcl-2 inhibitors, highlights the superiority of reductive amination over Mannich reactions for piperidine synthesis in terms of scalability (gram-scale demonstrated). However, thiolation efficiency remains consistent across methodologies.

Industrial-Scale Considerations

For kilogram-scale production, hydrogenolysis of nitro intermediates (as seen in Bcl-2 inhibitor synthesis) could replace bromine-thiol substitution to enhance atom economy. Additionally, flow chemistry may reduce reaction times during acylation.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Potential Therapeutic Applications Based on Related Compounds

Although the search results do not directly specify the applications of 1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride, studies on 4-(phenylsulfanyl) butan-2-one (4-PSB-2) suggest potential uses in treating age-related macular degeneration (AMD) and Alzheimer's disease (AD) .

- Age-Related Macular Degeneration (AMD): Research indicates that 4-PSB-2, a compound related to this compound, may be a promising drug candidate for attenuating AMD . AMD is a progressive eye disease that leads to irreversible central vision impairment . Extracellular accumulation of amyloid-beta (Aβ) in drusen, located under the retinal pigment epithelium (RPE), is an early sign of AMD . Studies have shown that 4-PSB-2 can reduce the expression of inflammatory cytokines like IL-1β, TNF-α, COX-2, and iNOS in ARPE-19 cells treated with oAβ 1-42, without causing cytotoxicity or notable side effects .

- Alzheimer's Disease (AD): 4-(Phenylsulfanyl) butan-2-one has shown effectiveness in enhancing fear memory retrieval in wild-type and 3xTg-AD mice by reducing the expression of TNF-α, COX-2, and iNOS . It also increases dendritic spine density, postsynaptic density protein-95 (PSD-95) expression, and long-term potentiation (LTP) in the hippocampus of 3xTg-AD mice . This suggests that 4-PSB-2 could be a therapeutic compound for treating fear memory impairment in AD patients .

Crop Protection

4-substituted phenylamine derivatives, a category of compounds related to this compound, are used to protect crops by combating undesired phytopathogenic microorganisms . These compounds exhibit microbicidal activity and can control fungi, insects, mites, nematodes, and bacteria in agricultural and horticultural crop protection . They are effective against various microorganisms such as Plasmodiophoromycetes, Oomycetes, Ascomycetes, and Basidiomycetes . Additionally, they can be employed as nematicides and insecticides .

Further Information

Wirkmechanismus

The mechanism of action of 1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Amino-4-methylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one;hydrochloride

- 1-(4-Amino-4-ethylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one;hydrobromide

Uniqueness: 1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biologische Aktivität

1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride, a compound with potential pharmacological applications, has garnered attention in recent years due to its unique chemical structure and biological activity. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 2418668-22-9

- Molecular Formula : C13H20ClN2OS

- Molecular Weight : 284.83 g/mol

Structural Features

The structure features a piperidine ring, an amino group, and a phenylsulfanyl moiety, which contribute to its biological properties.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive substances suggests potential activity in modulating mood and cognition.

Pharmacological Studies

- Serotonin Receptor Interaction : Preliminary studies have shown that the compound exhibits affinity for serotonin receptors, particularly the 5-HT_4 receptor. This interaction is critical for its potential use in treating mood disorders .

- Dopaminergic Activity : The compound has also been evaluated for its effects on dopaminergic pathways. In vivo studies demonstrated that it could enhance dopamine release in specific brain regions, suggesting a role in modulating reward pathways .

- Neuroprotective Effects : Some studies indicate that it may possess neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses .

Case Study 1: Mood Enhancement in Animal Models

A study conducted on rodent models assessed the impact of the compound on depressive-like behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects. This aligns with its activity at serotonin receptors .

Case Study 2: Cognitive Function Improvement

In another investigation focusing on cognitive function, administration of the compound improved performance in memory tasks among aged rats. This effect was attributed to enhanced dopaminergic signaling and increased neurogenesis in the hippocampus .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C13H20ClN2OS |

| Molecular Weight | 284.83 g/mol |

| CAS Number | 2418668-22-9 |

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Answer:

Synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the phenylsulfanyl group and amine functionalization. Key considerations:

- Stepwise purification : Use column chromatography after each synthetic step to isolate intermediates, minimizing side products .

- Reaction conditions : Control temperature (e.g., 0–5°C for amine coupling) and solvent polarity (e.g., dichloromethane for solubility) to favor desired pathways .

- Validation : Confirm purity via HPLC (e.g., using a methanol-buffer mobile phase at pH 4.6) and NMR (e.g., verifying piperidine ring protons at δ 2.5–3.5 ppm) .

Basic: Which analytical techniques are essential for structural and purity characterization?

Answer:

A combination of methods ensures accuracy:

- HPLC : Use a C18 column with a 65:35 methanol-buffer mobile phase (pH 4.6) to assess purity and retention indices .

- NMR spectroscopy : 1H/13C NMR resolves stereochemistry (e.g., distinguishing equatorial vs. axial substituents on the piperidine ring) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C₁₇H₂₅ClN₂OS: 365.14) .

Basic: What safety protocols should be followed during handling?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .

- First aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if symptoms persist .

- Storage : Keep in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis of the hydrochloride salt .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability, pH sensitivity):

- Standardized protocols : Replicate experiments under identical conditions (e.g., pH 7.4 buffer for receptor-binding assays) .

- Statistical analysis : Apply ANOVA and Tukey’s test to compare means across datasets and identify outliers .

- Dose-response curves : Validate activity thresholds using EC₅₀/IC₅₀ values from ≥3 independent trials .

Advanced: What experimental designs are effective for studying the compound’s mechanism of action?

Answer:

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets (e.g., neurotransmitter receptors) .

- Cellular assays : Monitor downstream signaling (e.g., cAMP levels via ELISA) in relevant cell lines (e.g., HEK-293 for GPCR studies) .

- Metabolic stability : Conduct microsomal incubation (e.g., liver microsomes) with LC-MS/MS to assess metabolic half-life .

Advanced: How can structural analogs guide SAR (Structure-Activity Relationship) studies?

Answer:

Compare with derivatives sharing core features (e.g., piperidine or phenylsulfanyl groups):

| Analog | Structural Feature | Biological Activity | Reference |

|---|---|---|---|

| 2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one | Fluorine substitution | Enhanced CNS penetration | |

| N-Phenethylpiperidine derivatives | Extended alkyl chains | Increased receptor selectivity |

Modify substituents systematically (e.g., replacing ethyl with propyl at C4) and evaluate changes in potency/selectivity .

Advanced: What strategies mitigate instability during in vitro assays?

Answer:

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrochloride salt dissociation .

- Light protection : Store solutions in amber vials to avoid photodegradation of the phenylsulfanyl group .

- Temperature control : Pre-equilbrate assay plates to 37°C to minimize precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.